N-(1,3-benzothiazol-6-yl)-3-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzothiazol-6-yl)-3-chlorobenzamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a benzothiazole ring attached to a 3-chlorobenzamide moiety
Preparation Methods
The synthesis of N-(1,3-benzothiazol-6-yl)-3-chlorobenzamide typically involves the cyclization of 2-aminothiophenols with various reagents. One common method includes the reaction of 2-aminothiophenol with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency .
Chemical Reactions Analysis
N-(1,3-benzothiazol-6-yl)-3-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like toluene or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted benzothiazole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-6-yl)-3-chlorobenzamide involves its interaction with specific molecular targets within cells. In antimicrobial studies, the compound has been shown to inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In cancer research, it induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation.
Comparison with Similar Compounds
N-(1,3-benzothiazol-6-yl)-3-chlorobenzamide can be compared with other benzothiazole derivatives such as:
N-(1,3-benzothiazol-2-yl)-3-methyl-N-(2-methylphenyl)triazole-4-carboxamide: This compound is known for its inhibitory activity against the Bcl-2/Bak interaction, which is crucial in regulating apoptosis.
5-(1,3-benzothiazol-6-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazole: This derivative is a potent and selective inhibitor of the transforming growth factor-β type I receptor, making it useful in cancer therapy.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2OS/c15-10-3-1-2-9(6-10)14(18)17-11-4-5-12-13(7-11)19-8-16-12/h1-8H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPARQMRGOQOPNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.